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Compound of Interest

Compound Name: Gly-Leu-Met-NH2

Cat. No.: B1588315

Head-to-Head Comparison: Gly-Leu-Met-NH2 vs.
Neurokinin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of the
C-terminal tripeptide of Substance P, Gly-Leu-Met-NH2, and the tachykinin neuropeptide,
Neurokinin A (NKA). This objective analysis is intended to inform research and development
decisions by presenting key performance data from experimental studies.

Biochemical and Structural Properties

Both Gly-Leu-Met-NH2 and Neurokinin A belong to the tachykinin family of peptides, which are
characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2.[1][2][3] This
shared motif is crucial for their interaction with and activation of tachykinin receptors.[4][5]
Neurokinin A is a decapeptide, while Gly-Leu-Met-NH2 represents the terminal tripeptide
fragment of the undecapeptide Substance P.[6][7][8][9]
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Feature

Gly-Leu-Met-NH2

Neurokinin A

Amino Acid Sequence

Gly-Leu-Met-NH2

His-Lys-Thr-Asp-Ser-Phe-Val-
Gly-Leu-Met-NH2[7][8]

Molecular Formula C13H26N403S C50H79N13013S
Molecular Weight 318.44 g/mol 1134.29 g/mol

Substance K, Neuromedin L[7]
Synonyms Substance P (9-11)

[8110]

Receptor Binding Affinity

Tachykinins exert their effects by binding to three main subtypes of G protein-coupled
receptors: NK1, NK2, and NK3.[2][11] Neurokinin A is the preferred endogenous ligand for the
NK2 receptor but also exhibits high affinity for the NK1 receptor, demonstrating a degree of

cross-reactivity.[8][11][12]

Quantitative binding data for Gly-Leu-Met-NH2 is scarce in the literature. However, studies on
various C-terminal fragments of Substance P indicate that shorter fragments, such as the
tripeptide, possess significantly lower affinity for tachykinin receptors compared to the full-
length peptide or longer fragments.[6] The biological activity of Substance P C-terminal

fragments generally requires a sequence of at least six amino acids to achieve potency

comparable to the parent peptide.
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. Reported Affinity .
Ligand Receptor Subtype ) CelllTissue Type
(Kd or Ki)
COS-7 cells
Neurokinin A NK1 0.51 nM (Kd)[8] expressing rat NK1
receptor

CHO cells expressing
NK2 3.4 nM (Kd)[11]
rat NK2 receptor

Lower affinity than for Data not consistently

NK3
NK1 and NK2 reported

Data not available;
Gly-Leu-Met-NH2 NK1, NK2, NK3 ) -
inferred to be low

Functional Potency

The functional potency of these peptides is typically assessed through their ability to elicit a
biological response, such as smooth muscle contraction or intracellular calcium mobilization.
Neurokinin A is a potent agonist at both NK1 and NK2 receptors, inducing robust physiological
effects in various tissues.[6][13] In contrast, Gly-Leu-Met-NH2 exhibits weak biological activity,
with some studies reporting only minor vasodilator effects and no significant activity in less
sensitive assays like the isolated guinea pig ileum contraction assay.[6]
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Ligand Assay

Potency (EC50 or

TissuelCell Type
pD2) yp

o Rat Duodenum
Neurokinin A _
Contraction

1.8 nM (EC50)[6] Rat Duodenum

Rat Vas Deferens
) 59.5 nM (EC50)[6]
Contraction

Rat Vas Deferens

Human Saphenous
) ] pD2 = 7.3[2]
Vein Contraction

Human Saphenous

Vein

Human Bronchi
] pD2 = 6.99[14]
Contraction

Human Isolated

Bronchi

Intracellular Ca2+

b pEC50 = 8.6 £ 0.1[13]
Mobilization (NK2)

CHO cells expressing

human NK2 receptor

Intracellular Ca2+

S pPEC50 = 7.3 £ 0.1[13]
Mobilization (NK1)

CHO cells expressing

human NK1 receptor

Gly-Leu-Met-NH2 Vasodilation

Weak activity ) ]
Dog Hind Limb
reported[6]

Guinea Pig lleum _
) Inactive[6]
Contraction

Guinea Pig lleum

Signaling Pathways

Activation of tachykinin receptors, including NK1 and NK2, by agonists like Neurokinin A,

primarily initiates a Gg/11 protein-coupled signaling cascade. This leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, leading to a variety of cellular responses.[12]

Furthermore, in certain cell types such as macrophages, Neurokinin A has been shown to

activate the transcription factor NF-kB via the NK1 receptor. This activation is mediated through

the extracellular signal-regulated kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase

(PI3K)/Akt signaling pathways, leading to the expression of pro-inflammatory genes.
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Caption: General Tachykinin Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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